![molecular formula C16H15F3O2S B14637010 1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene CAS No. 52209-03-7](/img/structure/B14637010.png)
1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a propane backbone, which is further linked to two benzene rings
Vorbereitungsmethoden
The synthesis of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene typically involves the following steps:
Synthetic Routes: The preparation begins with the reaction of benzene with a suitable trifluoromethanesulfonylating agent under controlled conditions
Reaction Conditions: The reactions are generally carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are optimized to achieve high yields.
Industrial Production Methods: On an industrial scale, the production involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to enhance efficiency and safety.
Analyse Chemischer Reaktionen
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism by which 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes. The exact pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene can be compared with other similar compounds, such as:
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene: This compound has a similar structure but differs in the position of the propane linkage, which can affect its reactivity and applications.
1,1’-[2-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene:
1,1’-[2-(Trifluoromethanesulfonyl)butane-1,3-diyl]dibenzene: The longer butane linkage provides increased flexibility and different reactivity patterns.
Eigenschaften
CAS-Nummer |
52209-03-7 |
|---|---|
Molekularformel |
C16H15F3O2S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[3-phenyl-2-(trifluoromethylsulfonyl)propyl]benzene |
InChI |
InChI=1S/C16H15F3O2S/c17-16(18,19)22(20,21)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI-Schlüssel |
OFBGDDSZUNNSES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)


![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
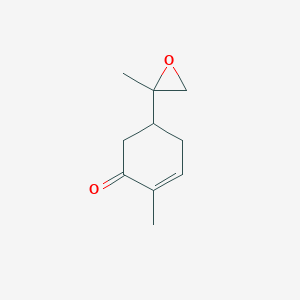
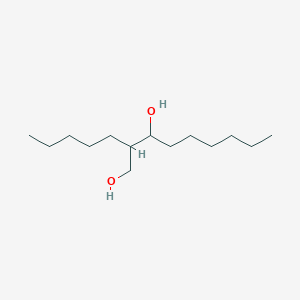
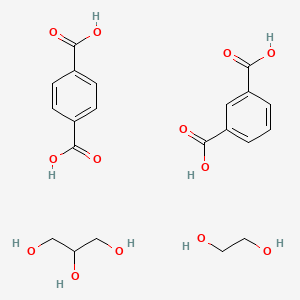
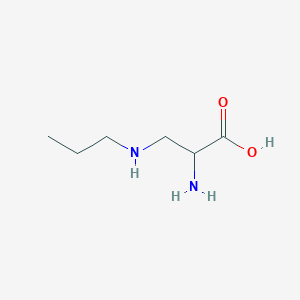
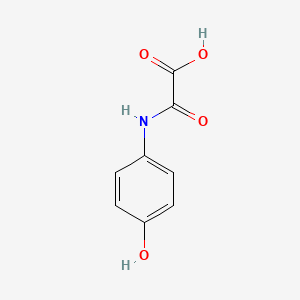
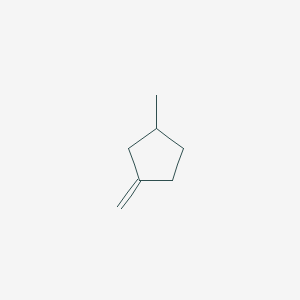
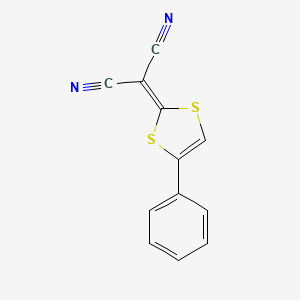
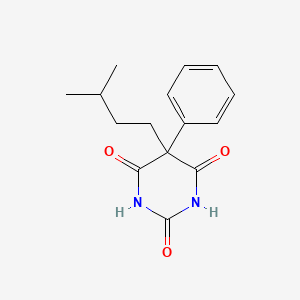
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

